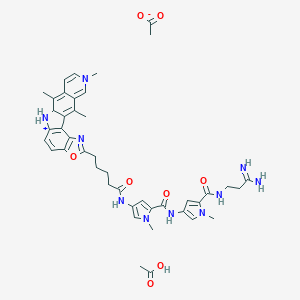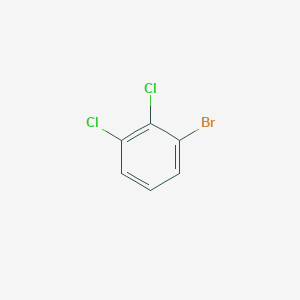
1-ブロモ-2,3-ジクロロベンゼン
概要
説明
1-Bromo-2,3-dichlorobenzene is an organic compound with the molecular formula C₆H₃BrCl₂. It is a derivative of benzene, where the hydrogen atoms at positions 1, 2, and 3 are substituted by bromine and chlorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.
科学的研究の応用
1-Bromo-2,3-dichlorobenzene is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules and intermediates.
Biology: In the study of enzyme inhibition and protein interactions, particularly in the development of selective inhibitors.
Medicine: As a starting material for the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: In the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
Target of Action
1-Bromo-2,3-dichlorobenzene is primarily used as a reagent in the preparation of selective nonpeptidic inhibitors of striatal-enriched protein tyrosine phosphatase . This suggests that its primary target is the striatal-enriched protein tyrosine phosphatase. This protein plays a crucial role in cellular processes such as cell growth and differentiation .
Mode of Action
It is known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . This mechanism is likely to be involved in the interaction of 1-Bromo-2,3-dichlorobenzene with its targets.
Biochemical Pathways
Given its role as a reagent in the preparation of inhibitors of striatal-enriched protein tyrosine phosphatase, it may be involved in the regulation of pathways controlled by this enzyme .
Result of Action
The molecular and cellular effects of 1-Bromo-2,3-dichlorobenzene’s action are likely to be related to its role as a reagent in the preparation of inhibitors of striatal-enriched protein tyrosine phosphatase . By inhibiting this enzyme, it could potentially affect cellular processes such as cell growth and differentiation .
Action Environment
The action, efficacy, and stability of 1-Bromo-2,3-dichlorobenzene can be influenced by various environmental factors. For instance, its reactivity may be affected by temperature and pH. Additionally, its stability could be influenced by exposure to light or oxygen
生化学分析
Biochemical Properties
The biochemical properties of 1-Bromo-2,3-dichlorobenzene are not well-studied. It is known that halogenated benzene derivatives can participate in various biochemical reactions. They can interact with enzymes, proteins, and other biomolecules, often through electrophilic aromatic substitution reactions
Cellular Effects
Halogenated benzene derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that halogenated benzene derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving 1-Bromo-2,3-dichlorobenzene are not well-characterized. It is known that halogenated benzene derivatives can interact with various enzymes and cofactors and can influence metabolic flux or metabolite levels
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-dichlorobenzene can be synthesized through several methods. One common method involves the bromination of 2,3-dichlorobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In industrial settings, the production of 1-Bromo-2,3-dichlorobenzene often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions: 1-Bromo-2,3-dichlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide, amine, or alkoxide ions.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles such as nitronium ions or sulfonium ions replace hydrogen atoms on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation.
Oxidation and Reduction: Potassium permanganate (KMnO₄) for oxidation, hydrogen gas (H₂) with a palladium catalyst for reduction.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives such as phenols, anilines, or ethers.
Electrophilic Substitution: Formation of nitrobenzene, sulfonated benzene, or other substituted aromatic compounds.
Oxidation and Reduction: Formation of carboxylic acids, alcohols, or reduced aromatic compounds.
類似化合物との比較
- 1-Bromo-2,4-dichlorobenzene
- 1-Bromo-3,4-dichlorobenzene
- 1-Bromo-2,5-dichlorobenzene
Comparison: 1-Bromo-2,3-dichlorobenzene is unique due to the specific positions of the bromine and chlorine atoms on the benzene ring, which influence its reactivity and chemical properties. Compared to other isomers, it may exhibit different reactivity patterns in substitution and redox reactions, making it suitable for specific applications in research and industry.
特性
IUPAC Name |
1-bromo-2,3-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKCZUVMQPUWSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205533 | |
| Record name | 1-Bromo-2,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56961-77-4 | |
| Record name | 1-Bromo-2,3-dichlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56961-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2,3-dichlorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-2,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2,3-dichlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were employed to study 1-bromo-2,3-dichlorobenzene, and what information do they provide about the molecule?
A1: The research employed Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy to investigate the vibrational properties of 1-bromo-2,3-dichlorobenzene [].
Q2: How does computational chemistry complement the experimental spectroscopic analysis of 1-bromo-2,3-dichlorobenzene?
A2: Computational methods, specifically density functional theory (DFT) calculations, play a crucial role in interpreting the experimental spectroscopic data []. DFT calculations can predict the vibrational frequencies of a molecule based on its electronic structure. By comparing these calculated frequencies with the experimental FT-IR and FT-Raman spectra, researchers can accurately assign the observed peaks to specific vibrational modes of the molecule.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
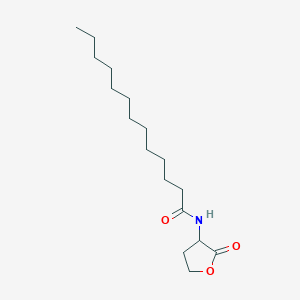
![6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one](/img/structure/B155710.png)
![5-[(3R)-dithiolan-3-yl]pentanoic acid;2-hydroxypropanoic acid](/img/structure/B155711.png)
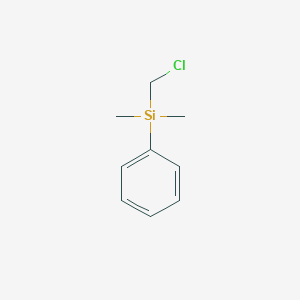

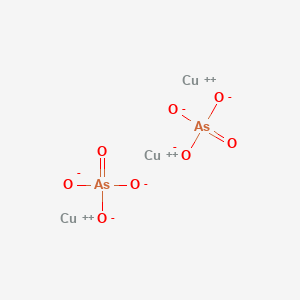
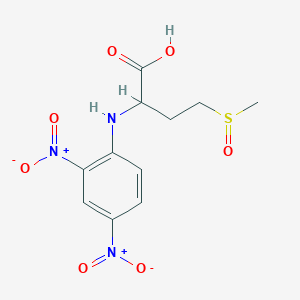
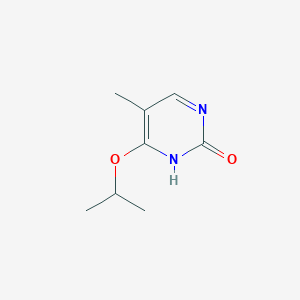

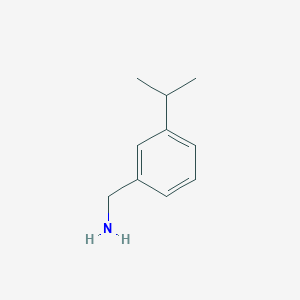
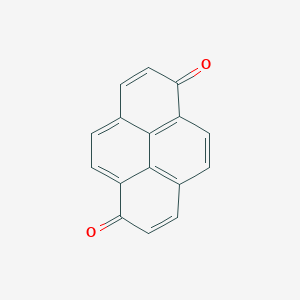
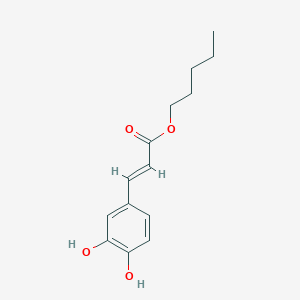
![[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro-](/img/structure/B155735.png)
